4-Fluoro-2-formylpyridine

Description

BenchChem offers high-quality 4-Fluoro-2-formylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-formylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

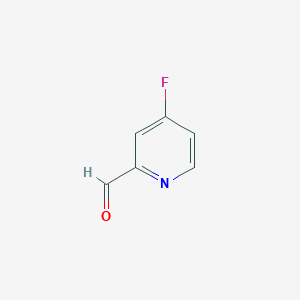

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKFEQUUQYBTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673509 | |

| Record name | 4-Fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060809-18-8 | |

| Record name | 4-Fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 4-Fluoro-2-formylpyridine: A Key Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in countless pharmaceuticals, provides a versatile framework for engaging with biological targets. When functionalized with fluorine, its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's therapeutic potential. These enhancements often manifest as improved metabolic stability, increased binding affinity, modulated pKa for better cell permeability, and favorable pharmacokinetic profiles.[1]

4-Fluoro-2-formylpyridine (also known as 4-fluoropicolinaldehyde) has emerged as a valuable and highly reactive building block for synthesizing complex molecular architectures.[2] Its structure is deceptively simple, featuring a pyridine ring substituted with a fluorine atom at the 4-position and a formyl (aldehyde) group at the 2-position. This dual functionality makes it a powerful intermediate, enabling chemists to introduce the 4-fluoropyridinyl moiety into target molecules and leverage the aldehyde for a wide array of subsequent chemical transformations. This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in authoritative references.

Physicochemical and Structural Properties

Accurate characterization is fundamental to the effective use of any chemical reagent. While experimental data for some physical properties of 4-Fluoro-2-formylpyridine are not extensively published, a combination of supplier data and computational models provides a reliable profile.

| Identifier | Value | Source |

| CAS Number | 1060809-18-8 | [3] |

| Molecular Formula | C₆H₄FNO | [3] |

| Molecular Weight | 125.10 g/mol | [3] |

| IUPAC Name | 4-fluoropyridine-2-carbaldehyde | [3] |

| Synonyms | 4-fluoropicolinaldehyde, 4-Fluoro-2-pyridinecarboxaldehyde | [2] |

| Appearance | Typically a solid or oil. | - |

| Boiling Point | Not experimentally published. Isomer 2-fluoropyridine-4-carboxaldehyde boils at 357-403 °C (decomposition). | [4] |

| Density | Not experimentally published. Isomer 2-fluoropyridine-4-carboxaldehyde has a density of 1.257 g/mL at 25 °C. | [4] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | - |

Plausible Synthesis Pathway

While 4-Fluoro-2-formylpyridine is commercially available from various suppliers, a detailed, peer-reviewed synthesis protocol is not readily found in the literature.[5][6] However, a chemically sound and common strategy for the synthesis of aromatic aldehydes is the controlled oxidation of the corresponding primary alcohol. This approach is logical as the precursor, (4-fluoropyridin-2-yl)methanol, can be synthesized from commercially available starting materials.

The proposed two-step synthesis is outlined below. The causality behind this choice rests on the high efficiency and selectivity of modern oxidation reagents like Dess-Martin Periodinane (DMP), which operates under mild, neutral conditions, thereby minimizing side reactions and protecting the sensitive fluoropyridine ring.

Caption: Plausible two-step synthesis of 4-Fluoro-2-formylpyridine.

Chemical Reactivity and Applications

The synthetic utility of 4-Fluoro-2-formylpyridine stems from its two distinct reactive sites: the electrophilic aldehyde group and the electron-deficient pyridine ring, which is activated for nucleophilic aromatic substitution (SNAr).

4.1 Reactivity of the Aldehyde Group: The formyl group is a versatile handle for a multitude of transformations, including:

-

Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing diversity.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the stereoselective formation of alkenes.

-

Nucleophilic Additions: Reactions with Grignard or organolithium reagents to generate secondary alcohols.

-

Condensation Reactions: Such as Knoevenagel or aldol condensations to build molecular complexity.

4.2 Reactivity of the Fluoropyridine Ring: The fluorine atom at the 4-position is a good leaving group in SNAr reactions, particularly with strong nucleophiles. This allows for the displacement of fluoride to introduce amines, thiols, or alkoxides, further expanding the synthetic possibilities.

4.3 Documented Applications in Synthesis: The utility of 4-Fluoro-2-formylpyridine is not merely theoretical. It has been cited as a key intermediate in patent literature for the synthesis of high-value compounds.

-

Antiviral Agents: Patent WO2023154905A1 describes the use of 4-fluoropicolinaldehyde in the synthesis of novel pyrazolopyridinone compounds investigated for their antiviral properties.

-

Carbon-Carbon Bond Formation: Patent HK40077537A discloses its use in a Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO, to form a functionalized allylic alcohol. This reaction is particularly valuable as it constructs a new C-C bond and a chiral center simultaneously.

Caption: Key reaction pathways for 4-Fluoro-2-formylpyridine.

Field-Proven Experimental Protocol: Baylis-Hillman Reaction

The following protocol is adapted from the procedure described in patent HK40077537A, demonstrating a practical, field-proven application of 4-Fluoro-2-formylpyridine. This protocol is self-validating as it is derived from a documented synthetic transformation.

Objective: To synthesize the Baylis-Hillman adduct from 4-Fluoro-2-formylpyridine and methyl acrylate.

Materials:

-

4-Fluoro-2-formylpyridine (1 eq.)

-

Methyl acrylate (1 eq.)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.06 eq.)

-

1,4-Dioxane

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4-Fluoro-2-formylpyridine (5.91 mmol, 1 eq.) in a mixture of 1,4-dioxane (20 mL) and water (10 mL), add methyl acrylate (0.53 mL, 5.91 mmol, 1 eq.).

-

Catalyst Addition: Add DABCO (40 mg, 0.36 mmol, 0.06 eq.) to the reaction mixture.

-

Reaction Execution: Stir the reaction vigorously at room temperature for 16 hours. Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude compound can be further purified by silica gel column chromatography to isolate the desired allylic alcohol product.

Safety and Handling

As with any active chemical reagent, proper handling of 4-Fluoro-2-formylpyridine is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

4-Fluoro-2-formylpyridine stands out as a strategic building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its dual reactivity, conferred by the aldehyde group and the activated fluoropyridine core, provides a robust platform for generating molecular diversity and accessing novel chemical entities. While detailed synthetic procedures for its preparation require further disclosure in public literature, its documented use in the synthesis of complex, high-value molecules underscores its importance and utility for the modern research scientist.

References

-

PubChem. (n.d.). 4-Fluoropyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

BOC Sciences. (n.d.). 4-Fluoropyridine-2-carboxaldehyde. ChemBuyersGuide.com. Retrieved from [Link]

- Google Patents. (n.d.). WO2023154905A1 - Antiviral pyrazolopyridinone compounds.

-

CP Lab Safety. (n.d.). 4-Fluoro-2-formylpyridine, min 96%, 100 mg. Retrieved from [Link]

- Google Patents. (n.d.). HK40077537A - Substituted tricyclic amides, analogs thereof, and methods of use.

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Fluoropyridine-4-carboxaldehyde (97%). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CAS 1060809-18-8: 4-Fluoro-2-formylpyridine | CymitQuimica [cymitquimica.com]

- 2. 4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. WO2023154905A1 - Antiviral pyrazolopyridinone compounds - Google Patents [patents.google.com]

- 6. HK40077537A - å代çä¸ç¯é °èºãå ¶ç±»ä¼¼ç©å使ç¨å ¶çæ¹æ³ - Google Patents [patents.google.com]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Fluoropyridine-2-carbaldehyde

Abstract

4-Fluoropyridine-2-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique electronic properties, conferred by the fluorine atom and the reactive aldehyde group, make it an invaluable synthon for constructing complex molecular architectures with desirable pharmacological profiles. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the principal synthetic strategies for 4-fluoropyridine-2-carbaldehyde, offering researchers and drug development professionals a detailed, field-proven perspective on its preparation. We will delve into the mechanistic underpinnings of various synthetic routes, present detailed experimental protocols, and compare methodologies to enable informed decisions in the laboratory.

Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The addition of a fluorine atom to this ring system is a widely used tactic to modulate the physicochemical properties of a lead compound. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate.[1] The aldehyde functional group at the 2-position serves as a versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the facile introduction of diverse side chains and pharmacophores.[2] Analogs such as 2-fluoropyridine-4-carboxaldehyde and 3-fluoropyridine-2-carbaldehyde are also key intermediates in the synthesis of pharmaceuticals and agrochemicals, highlighting the general importance of this compound class.[3][4][5]

Overview of Synthetic Pathways

The synthesis of 4-fluoropyridine-2-carbaldehyde is not trivial, primarily due to the inherent instability of the 4-fluoropyridine moiety, which can be prone to polymerization or hydrolysis under certain conditions.[6][7] Therefore, robust and high-yielding synthetic routes are critical. We will explore three primary, logically-derived strategies, starting from readily available precursors.

Caption: High-level overview of primary synthetic routes to 4-fluoropyridine-2-carbaldehyde.

Synthetic Strategy 1: Directed Ortho-Metalation and Formylation

This is arguably the most efficient and direct approach, leveraging a halogen-metal exchange on a pre-functionalized pyridine ring followed by quenching with a formylating agent. This method offers excellent regioselectivity.

Synthesis of Precursor: 2-Bromo-4-fluoropyridine

The necessary precursor, 2-bromo-4-fluoropyridine, can be synthesized from 2-bromo-4-aminopyridine via a modified Balz-Schiemann reaction.[8] This reaction involves the diazotization of the amino group, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.

Mechanism: The reaction begins with the formation of a diazonium tetrafluoroborate salt from 2-bromopyridin-4-amine using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) at low temperatures.[8] The resulting diazonium salt is then gently warmed, leading to the elimination of nitrogen gas and a boron trifluoride molecule, with the concurrent formation of the C-F bond.

Lithiation and Formylation

With 2-bromo-4-fluoropyridine in hand, the next step involves a lithium-halogen exchange. At low temperatures (typically -78 °C), an organolithium reagent like n-butyllithium (n-BuLi) selectively abstracts the bromine atom, which is more electropositive than fluorine, to generate a highly reactive 2-lithiated pyridine intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde. This overall transformation is analogous to the synthesis of other substituted pyridine aldehydes.[9]

Causality: The use of cryogenic temperatures (-78 °C) is critical. The 2-lithiated intermediate is extremely basic and nucleophilic; higher temperatures would lead to undesired side reactions, such as reaction with the solvent (THF) or intermolecular reactions.

Caption: Experimental workflow for the lithiation-formylation strategy.

Synthetic Strategy 2: Partial Reduction of a Nitrile

Another viable route involves the synthesis and subsequent partial reduction of 4-fluoropyridine-2-carbonitrile. This method is advantageous if the nitrile intermediate is readily accessible.

Synthesis of 4-Fluoropyridine-2-carbonitrile

The nitrile can be prepared from 2-bromo-4-fluoropyridine (synthesized as in Strategy 1) via a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction using copper(I) cyanide. Alternatively, methods for synthesizing related fluorinated pyridine nitriles often involve nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by other electron-withdrawing groups.[10]

Reduction to the Aldehyde

The key to this strategy is the controlled, partial reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile all the way to a primary amine.[11] Therefore, a milder and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures, DIBAL-H coordinates to the nitrile nitrogen and delivers a single hydride to the carbon, forming an intermediate imine-aluminum complex. Upon aqueous workup, this complex hydrolyzes to furnish the desired aldehyde.

Synthetic Strategy 3: Oxidation of a Primary Alcohol

This classical approach involves the preparation of the corresponding primary alcohol, (4-fluoropyridin-2-yl)methanol, followed by its oxidation.

Synthesis of (4-Fluoropyridin-2-yl)methanol

This precursor alcohol can be synthesized by the reduction of a corresponding carboxylic acid or ester, such as methyl 4-fluoropyridine-2-carboxylate. Reagents like LiAlH₄ are effective for this transformation.[11] The required 4-fluoropyridine-2-carboxylic acid can be prepared from 2-picolinic acid through a multi-step sequence involving fluorination.[12]

Oxidation to the Aldehyde

The oxidation of (4-fluoropyridin-2-yl)methanol to the aldehyde requires careful selection of the oxidant to avoid over-oxidation to the carboxylic acid.

-

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective but generate toxic chromium waste.

-

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that operates under neutral conditions, minimizing side reactions with the sensitive pyridine ring.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine. This method is powerful but requires careful temperature control and handling of malodorous byproducts.

Comparative Analysis of Synthetic Routes

| Strategy | Starting Material | Key Reagents | Pros | Cons |

| 1. Lithiation/Formylation | 2-Bromo-4-fluoropyridine | n-BuLi, DMF | High regioselectivity, direct, often high-yielding. | Requires cryogenic temperatures, moisture-free conditions, handling of pyrophoric reagents. |

| 2. Nitrile Reduction | 4-Fluoropyridine-2-carbonitrile | DIBAL-H | Utilizes a common transformation, good for scalability. | Requires an additional step to synthesize the nitrile precursor. DIBAL-H requires careful handling. |

| 3. Alcohol Oxidation | (4-Fluoropyridin-2-yl)methanol | DMP, PCC, Swern reagents | Classical, reliable methods. Multiple oxidant choices. | Multi-step synthesis for the precursor alcohol. Risk of over-oxidation to carboxylic acid. |

Detailed Experimental Protocol (Strategy 1)

This protocol describes the synthesis of 4-fluoropyridine-2-carbaldehyde from 2-bromo-4-fluoropyridine. All operations should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

2-Bromo-4-fluoropyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

N,N-Dimethylformamide (DMF, anhydrous, 1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-fluoropyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture. A color change may be observed. Continue stirring at -78 °C for another 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-fluoropyridine-2-carbaldehyde.

Conclusion

The synthesis of 4-fluoropyridine-2-carbaldehyde can be accomplished through several strategic pathways. The directed ortho-metalation and formylation of 2-bromo-4-fluoropyridine represents one of the most efficient and regioselective methods, though it requires stringent anhydrous and cryogenic conditions. Alternative routes involving nitrile reduction or alcohol oxidation provide valuable options that may be more suitable depending on the availability of starting materials and laboratory capabilities. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this critical building block, empowering further innovation in the fields of medicinal chemistry and drug development.

References

- Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis.

- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- Chem-Impex. (n.d.). 2-Fluoropyridine-4-carboxaldehyde.

- Chem-Impex. (n.d.). 2-Fluoropyridine-4-carboxaldéhyde.

- Benchchem. (n.d.). 2-Chloro-4-fluoropyridine-3-carbaldehyde | CAS 1060809-21-3.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.

- Google Patents. (1972). US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.

-

Shah, P., & Gillespie, J. R. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8365-8401. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 1. (1972). Preparation and stability of 4-fluoropyridine.

-

ResearchGate. (n.d.). Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides. Retrieved from [Link]

- ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-Chloro-4-fluoropyridine-3-carbaldehyde|CAS 1060809-21-3 [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Fluoro-2-formylpyridine in Modern Chemistry

4-Fluoro-2-formylpyridine, also known as 4-fluoropicolinaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a fluorine atom at the 4-position and a formyl group at the 2-position, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. The electron-withdrawing nature of both the fluorine atom and the aldehyde group renders the pyridine ring susceptible to nucleophilic aromatic substitution, while the aldehyde functionality serves as a reactive handle for a wide array of chemical transformations.[1] The incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability, making fluorinated pyridines valuable building blocks in drug discovery.[1]

I. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Expected Molecular Ion and Isotopic Pattern

For 4-Fluoro-2-formylpyridine (C₆H₄FNO), the nominal molecular weight is 125 g/mol . High-resolution mass spectrometry (HRMS) would reveal a more precise monoisotopic mass of 125.0277 g/mol .[2] The molecular ion peak ([M]⁺) would be observed at m/z 125. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway

The fragmentation of 4-Fluoro-2-formylpyridine in an electron ionization (EI) mass spectrometer is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The initial loss of the formyl proton is a common fragmentation for aldehydes, leading to a significant [M-1]⁺ peak. Alpha-cleavage, involving the loss of the entire formyl group as a radical, is also a highly probable event.

Figure 1: Predicted Mass Spectrometry Fragmentation of 4-Fluoro-2-formylpyridine.

Table 1: Predicted Mass Spectrometry Data for 4-Fluoro-2-formylpyridine

| m/z | Proposed Fragment | Comments |

| 125 | [C₆H₄FNO]⁺˙ | Molecular Ion ([M]⁺˙) |

| 124 | [C₆H₃FNO]⁺ | Loss of a hydrogen radical from the formyl group ([M-H]⁺) |

| 96 | [C₅H₄FN]⁺˙ | Loss of the formyl radical ([M-CHO]⁺) |

| 74 | [C₄H₃F]⁺ | Loss of hydrogen cyanide (HCN) from the m/z 96 fragment |

| 50 | [C₄H₂]⁺ | Loss of hydrogen fluoride (HF) from the m/z 74 fragment |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 4-Fluoro-2-formylpyridine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-Fluoro-2-formylpyridine is expected to be dominated by characteristic absorptions from the aromatic ring, the aldehyde group, and the carbon-fluorine bond.

Figure 2: Key Regions in the Predicted IR Spectrum of 4-Fluoro-2-formylpyridine.

Table 2: Predicted Infrared Spectroscopy Data for 4-Fluoro-2-formylpyridine

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 2900-2800 & 2800-2700 | Aldehyde C-H stretch (Fermi doublet) | Medium to Weak |

| 1720-1700 | Aldehyde C=O stretch | Strong |

| 1600-1450 | Aromatic C=C and C=N ring stretching | Medium to Strong |

| 1250-1000 | C-F stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of liquid or solid 4-Fluoro-2-formylpyridine is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the sample's vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is performed to generate the infrared spectrum.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Fluoro-2-formylpyridine, ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the hydrogen atoms. For 4-Fluoro-2-formylpyridine, three distinct signals are expected for the aromatic protons and one for the aldehydic proton.

Predicted Chemical Shifts and Coupling Constants:

-

Aldehydic Proton (H-7): This proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (H-3, H-5, H-6): These protons will be in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effects of the nitrogen atom, the formyl group, and the fluorine atom will influence their chemical shifts. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield of the aromatic protons. The proton at the 5-position (H-5) will be coupled to H-6 and the fluorine at C-4. The proton at the 3-position (H-3) will be coupled to the fluorine at C-4.

Comparative Data: For the related isomer, 3-Fluoro-2-formylpyridine, the reported ¹H NMR spectrum (400 MHz, CDCl₃) shows signals at δ 7.54-7.57 (m, 2H), 8.61 (d, J = 2.20 Hz, 1H), and 10.20 (s, 1H).[3] This provides a useful reference for the expected chemical shift ranges.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in 4-Fluoro-2-formylpyridine. The chemical shifts will be influenced by the electronegativity of the attached atoms and the aromatic ring currents. A key feature will be the presence of C-F coupling.

Predicted Chemical Shifts and C-F Coupling:

-

Carbonyl Carbon (C-7): This carbon will be the most downfield, typically in the range of δ 185-195 ppm.

-

Aromatic Carbons: The carbon directly bonded to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted. The other aromatic carbons will also exhibit smaller two-, three-, and four-bond C-F couplings. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded.

Comparative Data: The ¹³C NMR chemical shifts for pyridine are approximately C2/C6: 150 ppm, C3/C5: 124 ppm, and C4: 136 ppm. The introduction of the fluorine and formyl groups will significantly alter these values.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[4]

Predicted Chemical Shift:

-

For an aromatic C-F bond, the ¹⁹F chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. The exact position will be influenced by the other substituents on the pyridine ring. The signal will likely appear as a multiplet due to coupling with the neighboring protons.

Table 3: Predicted NMR Spectroscopic Data for 4-Fluoro-2-formylpyridine

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-7 (CHO) | 9.5 - 10.5 | s | - |

| H-6 | 8.5 - 8.8 | d | ³J(H-6,H-5) ≈ 5 | |

| H-5 | 7.5 - 7.8 | dd | ³J(H-5,H-6) ≈ 5, ⁴J(H-5,F) ≈ 2-4 | |

| H-3 | 7.2 - 7.5 | d | ³J(H-3,F) ≈ 6-8 | |

| ¹³C | C-7 (CHO) | 185 - 195 | d | ²J(C-7,H-3) ≈ small |

| C-2 | 150 - 155 | d | ²J(C-2,F) ≈ 15-25 | |

| C-6 | 148 - 152 | d | ⁴J(C-6,F) ≈ small | |

| C-4 | 160 - 170 | d | ¹J(C-4,F) ≈ 240-260 | |

| C-5 | 115 - 120 | d | ²J(C-5,F) ≈ 20-30 | |

| C-3 | 110 - 115 | d | ²J(C-3,F) ≈ 20-30 | |

| ¹⁹F | F-4 | -100 to -140 | m | ³J(F,H-3), ⁴J(F,H-5) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2-formylpyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.

IV. Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 4-Fluoro-2-formylpyridine. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this important heterocyclic building block. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

V. References

-

PubChem. (n.d.). 4-Fluoropyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

American Elements. (n.d.). 3-Fluoro-2-formylpyridine. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 2-FLUORO-4-FORMYLPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes. Retrieved from [Link]

-

PubMed. (2005). Synthesis, spectroscopic characterization and semi-empirical calculations for a low spin carbonyl, pyridine(alpha-iminooxime)iron(II) macrocyclic complex. Retrieved from [Link]

-

RSC Publishing. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

PubMed. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluoro-phen-yl)-2-formyl-7-methyl-imidazo[1,2- a]pyridin-1-ium chloride monohydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

Sources

- 1. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]

- 2. 4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-FLUORO-2-FORMYLPYRIDINE(31224-43-8) 1H NMR [m.chemicalbook.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

physical and chemical properties of 4-Fluoro-2-formylpyridine

An In-Depth Technical Guide to 4-Fluoro-2-formylpyridine: Properties, Synthesis, and Applications

Introduction

4-Fluoro-2-formylpyridine, also known as 4-fluoropicolinaldehyde, is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring, a reactive aldehyde group, and a strategically placed fluorine atom, makes it a versatile intermediate for constructing complex molecular architectures.[1] The presence of fluorine, the most electronegative element, can dramatically influence a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and better membrane permeability in drug candidates.[1][2][3]

This guide provides a comprehensive technical overview of 4-Fluoro-2-formylpyridine, designed for researchers, scientists, and drug development professionals. It delves into the compound's core physical and chemical properties, outlines plausible synthetic strategies, explores its chemical reactivity, and discusses its applications as a pivotal intermediate in the synthesis of novel compounds, particularly within the pharmaceutical industry.

Molecular and Physical Properties

The unique arrangement of functional groups in 4-Fluoro-2-formylpyridine dictates its physical and chemical behavior. The pyridine nitrogen and the aldehyde oxygen act as hydrogen bond acceptors, while the fluorine atom modulates the electronic properties of the aromatic ring.

Caption: 2D Chemical Structure of 4-Fluoro-2-formylpyridine.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-fluoropyridine-2-carbaldehyde | [4] |

| Synonyms | 4-Fluoropicolinaldehyde, 4-Fluoro-2-pyridinecarboxaldehyde | [4][5] |

| CAS Number | 1060809-18-8 | [4][6] |

| Molecular Formula | C₆H₄FNO | [4][6] |

| Molecular Weight | 125.10 g/mol | [4][6] |

| Appearance | Data not consistently available; likely a solid or liquid | |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Aldehyde O) | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Polar Surface Area | 30 Ų |[4] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions of the pyridine ring. The aldehyde proton (-CHO) would appear as a singlet significantly downfield (typically δ 9-10 ppm). The coupling patterns of the aromatic protons will be influenced by both H-H and H-F coupling constants.

-

¹³C NMR: The spectrum would display six signals. The aldehyde carbon would be the most deshielded (downfield). The carbon atom bonded to the fluorine (C4) would show a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds.[9][10]

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for characterizing fluorinated compounds.[7][8] It is expected to show a single resonance for the fluorine atom at the C4 position, with coupling to the aromatic protons at C3 and C5.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde group (typically around 1700 cm⁻¹), C-F stretching vibrations, and characteristic aromatic C=C and C=N ring stretching frequencies.[9][11]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-Fluoro-2-formylpyridine is not widely documented with a specific, optimized protocol. However, a logical and field-proven approach can be derived from established methods for synthesizing similar substituted pyridines, such as 3-Fluoro-2-formylpyridine.[12] A common strategy involves the directed ortho-metalation of a fluoropyridine precursor followed by formylation.

Causality Behind Experimental Choices:

-

Starting Material: 4-Fluoropyridine is the logical precursor. Its synthesis can be achieved via methods like the Balz-Schiemann reaction from 4-aminopyridine.[13]

-

Directed Metalation: The nitrogen atom in the pyridine ring directs lithiation to the C2 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in the presence of a directing group is typically used.[12] The use of very low temperatures (e.g., -78 °C) is critical to prevent side reactions and ensure regioselectivity.

-

Formylation: The resulting lithiated intermediate is a potent nucleophile. Quenching this species with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), introduces the aldehyde group at the C2 position.[12]

-

Workup: An aqueous workup is required to quench the reaction and protonate the intermediate alkoxide, yielding the final aldehyde product. This is followed by extraction and purification, typically via column chromatography.

Caption: Plausible synthetic workflow for 4-Fluoro-2-formylpyridine.

Chemical Reactivity

The dual functionality of 4-Fluoro-2-formylpyridine makes it a highly reactive and versatile intermediate.

-

Reactions of the Aldehyde Group: The formyl group is a gateway for numerous transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (4-fluoropicolinic acid).

-

Reduction: Can be reduced to the primary alcohol (4-fluoropyridin-2-yl)methanol.

-

Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent to form substituted amines.

-

Nucleophilic Addition: Undergoes reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Schiff Base Formation: Condenses with primary amines to form imines, which are valuable intermediates themselves.

-

-

Reactions of the Fluorinated Pyridine Ring: The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing aldehyde group. The fluorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (SNAr) . This makes it an excellent leaving group, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the 4-position. This reactivity is a cornerstone of its utility in building diverse molecular libraries.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorinated pyridine scaffold is a well-established strategy in modern drug discovery.[2][14] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve pharmacokinetic properties.[3]

4-Fluoro-2-formylpyridine serves as a key intermediate in this context. The aldehyde function provides a synthetic handle to build out complex side chains, while the fluoropyridine core can be either retained or further functionalized via SNAr. This dual capability allows for the systematic exploration of chemical space around a privileged scaffold.

Proven Field Insights:

-

Scaffold for Inhibitors: Pyridine-based structures are common in enzyme inhibitors. For example, fluoropyridine-based series have been successfully developed as inhibitors of the factor VIIa/tissue factor (FVIIa/TF) complex, a key target for antithrombotic drugs.[15]

-

Bioisosteric Replacement: The fluoropyridine moiety can act as a bioisostere for other aromatic systems, offering an alternative with improved drug-like properties.

-

PROTAC and Degrader Building Blocks: The aldehyde functionality is useful for linking the fluoropyridine warhead to other molecular components, a common strategy in the design of targeted protein degraders (PROTACs).[6]

Caption: Role of 4-Fluoro-2-formylpyridine as a versatile synthetic hub.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Fluoro-2-formylpyridine is essential. Safety data is derived from depositor-supplied information and data on structurally similar compounds.

GHS Hazard Classification: Based on available data, the compound is classified with the following hazards:[4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Recommended Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][17]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.[16][17]

-

Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH-approved respirator with appropriate cartridges.[17][18]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents and acids.[16]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[5][19]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5][19]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Conclusion

4-Fluoro-2-formylpyridine is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactivity—stemming from a versatile aldehyde group and an activated fluoropyridine core—provides chemists with a powerful tool for generating molecular diversity. The strategic incorporation of fluorine offers a proven method for enhancing the pharmacological properties of drug candidates. As the demand for sophisticated and effective small-molecule therapeutics continues to grow, the utility of well-designed building blocks like 4-Fluoro-2-formylpyridine will undoubtedly expand, solidifying its role in the development of next-generation pharmaceuticals and advanced materials.

References

-

4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem . PubChem. Available at: [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine . J-STAGE. Available at: [Link]

-

4-Fluoro-2-formylpyridine, min 96%, 100 mg - CP Lab Safety . CP Lab Safety. Available at: [Link]

-

2-FLUORO-4-FORMYLPYRIDINE - ChemBK . ChemBK. Available at: [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents. Google Patents.

-

Fluorine in drug discovery: Role, design and case studies . LinkedIn. Available at: [Link]

-

3-Fluoro-2-formylpyridine | CAS 31224-43-8 | AMERICAN ELEMENTS ® . American Elements. Available at: [Link]

-

2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem . PubChem. Available at: [Link]

-

Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones | Request PDF . ResearchGate. Available at: [Link]

-

Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing . LinkedIn. Available at: [Link]

-

MSDS of 2-Fluoro-3-formylpyridine . Capot Chemical. Available at: [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery . LinkedIn. Available at: [Link]

-

The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 . PubMed. Available at: [Link]

-

April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes . Fluorine Notes. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI . MDPI. Available at: [Link]

-

Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed . PubMed. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid | Request PDF . ResearchGate. Available at: [Link]

-

FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline - PubMed . PubMed. Available at: [Link]

-

4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem . PubChem. Available at: [Link]

Sources

- 1. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 14. nbinno.com [nbinno.com]

- 15. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. capotchem.cn [capotchem.cn]

- 19. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of 4-Fluoro-2-formylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluoro-2-formylpyridine (CAS No. 1060809-18-8) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] The strategic placement of a fluorine atom and a reactive formyl group on the pyridine scaffold makes it an invaluable precursor for synthesizing complex molecular architectures with tuned pharmacological profiles. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4][5][6] This guide provides an in-depth analysis of the commercial landscape for procuring 4-Fluoro-2-formylpyridine, outlines key considerations for sourcing, and presents a detailed, field-proven protocol for its laboratory-scale synthesis and characterization for instances where commercial acquisition is not viable or custom synthesis is preferred.

Introduction to 4-Fluoro-2-formylpyridine

4-Fluoro-2-formylpyridine, also known as 4-fluoropicolinaldehyde, is a pyridine derivative characterized by a fluorine atom at the C4 position and a formyl (aldehyde) group at the C2 position.[1][2] This unique substitution pattern offers synthetic chemists a versatile handle for molecular elaboration. The aldehyde group is readily amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the fluorine atom serves to modulate the electronic properties and metabolic fate of the resulting derivatives.[3][6]

Key Chemical Properties:

The pyridine core is a common motif in pharmaceuticals, and the addition of fluorine is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[3][4]

Commercial Availability and Procurement Strategy

4-Fluoro-2-formylpyridine is available from several fine chemical suppliers, though it is typically classified as a research chemical and may not be held in large stock quantities.[7] Procurement for research and development purposes is generally straightforward, but considerations for larger-scale campaigns require more rigorous supplier validation.

Comparative Analysis of Commercial Suppliers

When sourcing this reagent, researchers should evaluate suppliers based on purity, available quantities, lead times, and the quality of accompanying analytical data. The following table summarizes representative data from common chemical vendors.

| Supplier Category | Representative Purity | Typical Pack Sizes | Key Considerations |

| Major Research Chemical Retailers | ≥96% | 100 mg, 250 mg, 1 g | Broad availability, easy online ordering. Purity may be sufficient for initial screening but may require re-analysis for GMP applications.[7] |

| Specialty Building Block Suppliers | >98% (GC/NMR) | 1 g, 5 g, 10 g | Often provide more detailed certificates of analysis. May offer custom synthesis services for larger quantities. |

| Custom Synthesis Organizations (CROs) | Made to Order (e.g., >99%) | Grams to Kilograms | Ideal for large-scale needs or when exceptionally high purity is required. Lead times will be longer and costs higher. |

Disclaimer: This table is for illustrative purposes. Researchers must verify current specifications directly with suppliers.

Strategic Sourcing Insights

-

For Early-Stage Discovery: Standard grades (≥96%) from major suppliers are typically cost-effective and sufficient for initial reaction scouting and library synthesis.[7]

-

For Lead Optimization & Scale-Up: It is critical to source from a supplier who can provide a comprehensive Certificate of Analysis (CoA) with detailed NMR and HPLC data to ensure batch-to-batch consistency. Engaging with suppliers who can demonstrate a scalable synthesis route is paramount.

-

Trustworthiness & Self-Validation: Regardless of the source, it is best practice to independently verify the identity and purity of the received material. A simple ¹H NMR spectrum can quickly confirm the structure and identify major impurities.

In-House Synthesis and Characterization

In situations requiring larger quantities than commercially available, specific purity profiles, or when cost-effectiveness at scale is a driver, in-house synthesis is a viable alternative. A common and reliable method involves the selective fluorination of a pyridine precursor. The Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate salt, is a classic and adaptable method for introducing fluorine to an aromatic ring.[9][10]

Laboratory-Scale Synthesis Protocol: Adaptation of the Balz-Schiemann Reaction

This protocol is adapted from established procedures for the synthesis of fluoropyridines.[9][10] It requires careful handling of hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood.

Starting Material: 4-Amino-2-formylpyridine (or a protected aldehyde equivalent).

Core Directive: The aldehyde is sensitive, so protection (e.g., as an acetal) may be necessary before diazotization, followed by deprotection. The following is a generalized workflow.

Step-by-Step Methodology:

-

Aldehyde Protection (If Necessary):

-

Dissolve 4-amino-2-formylpyridine in toluene.

-

Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid.

-

Heat to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until starting material is consumed.

-

Work up by washing with aqueous sodium bicarbonate, dry the organic layer, and concentrate to obtain the protected aminopyridine.

-

-

Diazotization and Fluorination:

-

Charge a flask with 42% aqueous tetrafluoroboric acid (HBF₄).

-

Cool the acid in an ice-water bath (0-5 °C).

-

Slowly add the 4-amino-2-(1,3-dioxolan-2-yl)pyridine. The corresponding ammonium tetrafluoroborate salt will precipitate.

-

Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the cold slurry, maintaining the temperature below 10 °C. The evolution of nitrogen gas may be observed.[10]

-

Stir the resulting diazonium salt slurry for 30-60 minutes at 0-5 °C.

-

Filter the solid diazonium salt, wash with cold ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

-

Thermal Decomposition (Schiemann Reaction):

-

Gently heat the dry diazonium tetrafluoroborate salt in a suitable high-boiling solvent (e.g., toluene or xylene) or as a solid (with appropriate safety shielding).

-

The salt will decompose, evolving nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the fluorinated product.

-

-

Deprotection and Purification:

-

After decomposition is complete, cool the reaction mixture.

-

Add aqueous acid (e.g., 1M HCl) and stir to hydrolyze the acetal protecting group.

-

Neutralize the mixture carefully with a base (e.g., NaHCO₃).

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.[10]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-Fluoro-2-formylpyridine.[11]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Fluoro-2-formylpyridine via a protected intermediate.

Spectroscopic Characterization

Verifying the final product's identity is non-negotiable. The following are expected spectral characteristics.

-

¹H NMR: The proton spectrum is the most direct method of confirmation. Key signals include the aldehyde proton (singlet, δ ≈ 9.9-10.1 ppm), and distinct aromatic protons showing coupling patterns consistent with the 2,4-disubstituted pyridine ring. The coupling constants between the fluorine atom and adjacent protons (J-HF) are characteristic.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom on a pyridine ring.[12][13]

-

¹³C NMR: The spectrum will show six distinct carbon signals, including the aldehyde carbonyl carbon (δ ≈ 190-195 ppm) and the carbon directly bonded to fluorine, which will appear as a doublet with a large one-bond C-F coupling constant (¹J-CF ≈ 240-260 Hz).[12]

-

IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the aldehyde (≈ 1700-1720 cm⁻¹) and C-F stretching frequencies (≈ 1200-1250 cm⁻¹).[14][15]

Safety and Handling

As a Senior Application Scientist, safety is the primary directive. 4-Fluoro-2-formylpyridine and its precursors require careful handling.

-

Hazard Profile: While comprehensive toxicological data may be limited, analogous compounds are often classified as irritants to the skin, eyes, and respiratory system.[1][16][17] Harmful if swallowed or in contact with skin.[8]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[16]

Conclusion

4-Fluoro-2-formylpyridine is a high-value building block for drug discovery, accessible through both commercial purchase and rational chemical synthesis. For R&D scientists, a dual-pronged strategy is advisable: procuring material from reputable vendors for initial studies while having a validated in-house synthesis protocol ready for scale-up, custom derivatization, or supply chain security. Rigorous analytical characterization is essential at every stage to ensure the integrity of experimental results and the quality of downstream drug candidates.

References

-

4-Fluoro-2-formylpyridine - Safety Data Sheet. ChemicalBook.

-

What is the synthesis method for 4-IODO-2-FLUORO-3-FORMYLPYRIDINE?. Guidechem.

-

4-Fluoro-2-formylpyridine | 1060809-18-8. Benchchem.

-

4-Fluoro-2-formylpyridine, min 96%, 100 mg. CP Lab Safety.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE.

-

2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | 329794-28-7. ChemicalBook.

-

2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246. PubChem, National Institutes of Health.

-

3-Fluoro-2-formylpyridine | CAS 31224-43-8. AMERICAN ELEMENTS.

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. Medium.

-

CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Google Patents.

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

-

SAFETY DATA SHEET - 2-Fluoropyridine. Fisher Scientific.

-

2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet. ChemicalBook.

-

5-fluoro-2-formylpyridine AldrichCPR. Sigma-Aldrich.

-

4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157. PubChem, National Institutes of Health.

-

2-Fluoropyridine-4-carboxaldehyde. Chem-Impex.

-

SITE-SELECTIVE C–H FLUORINATION OF PYRIDINES AND DIAZINES. Organic Syntheses.

-

4-Bromo-2-fluoropyridine-3-carboxaldehyde SDS. ChemSrc.

-

Applications of Fluorine in Medicinal Chemistry. PubMed, National Institutes of Health.

-

3-Fluoro-2-formylpyridine [31224-43-8]. Acmec Biochemical.

-

3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8. ChemicalBook.

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes.

-

4-FLUORO-2-METHYLPYRIDINE(766-16-5) 1H NMR spectrum. ChemicalBook.

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.

-

Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. ResearchGate.

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar.

-

Role of Fluorine in Drug Design and Drug Action. ResearchGate.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-Fluoropyridine-2-carbaldehyde | C6H4FNO | CID 46315157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ijrcs.org [ijrcs.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Fluoro-2-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-formylpyridine (also known as 4-Fluoropicolinaldehyde), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and a reactive formyl group on the pyridine ring imparts unique physicochemical properties and synthetic versatility to this molecule. This guide will delve into its molecular structure, proposed synthesis, spectroscopic characterization, and its pivotal role as an intermediate in the development of novel therapeutics. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust working knowledge for researchers.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold is a privileged structure, present in a vast array of biologically active compounds. The combination of these two features in fluorinated pyridines creates a class of building blocks with immense potential for the synthesis of novel pharmaceuticals and agrochemicals. 4-Fluoro-2-formylpyridine is a prime example, offering two distinct points for chemical modification: the reactive aldehyde and the electronically modified pyridine ring.

Molecular Structure and Physicochemical Properties

4-Fluoro-2-formylpyridine is characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a formyl (aldehyde) group at the 2-position. This substitution pattern dictates its reactivity and physical properties.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is a weak base and can be protonated or act as a ligand.

-

Formyl Group (-CHO): An electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but provides a reactive site for nucleophilic addition and condensation reactions.

-

Fluorine Atom (-F): A highly electronegative atom that further withdraws electron density from the pyridine ring, influencing its reactivity, particularly in nucleophilic aromatic substitution reactions.

The interplay of these functional groups results in an electron-deficient pyridine ring, making it susceptible to nucleophilic attack. The aldehyde group provides a versatile handle for a wide range of chemical transformations.

dot

Caption: 2D Molecular Structure of 4-Fluoro-2-formylpyridine.

Physicochemical Data Summary

| Property | 4-Fluoro-2-formylpyridine (Predicted) | 3-Fluoro-2-formylpyridine (Experimental/Predicted) |

| CAS Number | 1060809-18-8 | 31224-43-8 |

| Molecular Formula | C₆H₄FNO | C₆H₄FNO |

| Molecular Weight | 125.10 g/mol | 125.10 g/mol |

| Boiling Point | 180.9±20.0 °C | 112 °C / 50 mmHg (lit.)[2] |

| Density | 1.269±0.06 g/cm³ | 1.269 g/cm³ (predicted)[2] |

| Appearance | - | Solid[2] |

| Solubility | - | Slightly soluble in water[2] |

Synthesis of 4-Fluoro-2-formylpyridine: A Proposed Protocol

A definitive, peer-reviewed synthesis protocol for 4-Fluoro-2-formylpyridine is not widely published. However, based on established methodologies for the formylation of pyridine rings and the synthesis of related compounds, a plausible synthetic route can be proposed. The following protocol is a hypothetical procedure based on the formylation of 4-fluoropyridine, a commercially available starting material. The synthesis of 4-fluoropyridine itself can be achieved via a modified Balz-Schiemann reaction from 4-aminopyridine.[3]

dot

Caption: Proposed two-step synthesis workflow for 4-Fluoro-2-formylpyridine.

Proposed Experimental Protocol for Formylation:

This protocol is adapted from the synthesis of 3-Fluoro-2-formylpyridine and should be optimized for the 4-fluoro isomer.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Starting Material: Slowly add a solution of 4-fluoropyridine in anhydrous THF to the cooled base solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to allow for complete deprotonation at the 2-position.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature below -70 °C.

-

Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

No specific, experimentally verified spectroscopic data for 4-Fluoro-2-formylpyridine is readily available in the literature. The following table provides expected 1H NMR chemical shifts based on the analysis of related compounds and general principles of NMR spectroscopy. For comparison, the experimental 1H NMR data for 3-Fluoro-2-formylpyridine is also provided.

| Proton Position | Expected 1H NMR Chemical Shift (ppm) for 4-Fluoro-2-formylpyridine | 1H NMR Data for 3-Fluoro-2-formylpyridine (400 MHz, CDCl₃) |

| Aldehyde (-CHO) | ~10.0 (s) | 10.20 (s, 1H) |

| H-3 | ~7.5-7.7 (dd) | - |

| H-5 | ~7.2-7.4 (dd) | 7.54-7.57 (m, 2H) |

| H-6 | ~8.6-8.8 (d) | 8.61 (d, J = 2.20 Hz, 1H) |

Note: The multiplicity (s=singlet, d=doublet, dd=doublet of doublets, m=multiplet) and coupling constants (J) would need to be determined experimentally.

Reactivity and Applications in Drug Discovery

The dual functionality of 4-Fluoro-2-formylpyridine makes it a versatile intermediate for the synthesis of more complex molecules.

Reactions of the Formyl Group:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-fluoropicolinic acid, a valuable building block in its own right.

-

Reduction: Reduction of the formyl group yields 4-fluoro-2-(hydroxymethyl)pyridine.

-

Condensation Reactions: The aldehyde readily undergoes condensation with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and can participate in various C-C bond-forming reactions such as the Wittig and aldol reactions.

Reactions involving the Pyridine Ring:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the fluorine and formyl groups, facilitates SNAr reactions, potentially at the position ortho or para to the activating groups.

Role in Drug Development:

While specific examples of marketed drugs derived directly from 4-Fluoro-2-formylpyridine are not prominent in the literature, its structural motifs are found in numerous bioactive compounds. Fluorinated pyridines are key components in a range of therapeutics, including kinase inhibitors and central nervous system agents. The strategic placement of the fluorine atom can block sites of metabolism, improve cell membrane permeability, and enhance binding interactions with target proteins. The formyl group serves as a crucial handle to introduce further complexity and build out the desired pharmacophore.

Safety and Handling

A comprehensive safety data sheet for 4-Fluoro-2-formylpyridine is not widely available. Based on data for related compounds like 3-Fluoro-2-formylpyridine, it should be handled with care in a well-ventilated fume hood.[4]

-

Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-